molecular formula C14H10O2 B158261 2-Methoxyphenalen-1-one CAS No. 51652-39-2

2-Methoxyphenalen-1-one

Cat. No. B158261
CAS RN: 51652-39-2
M. Wt: 210.23 g/mol
InChI Key: FMZHCYXNNGLTLF-UHFFFAOYSA-N
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Description

2-Methoxyphenalen-1-one is a natural compound isolated from the rhizomes of Musa acuminata var . It has a molecular formula of C14H10O2 and a molecular weight of 210.23 g/mol . It is an oil-type compound .


Molecular Structure Analysis

The molecular structure of 2-Methoxyphenalen-1-one consists of 14 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the search results do not provide a detailed structural analysis.


Physical And Chemical Properties Analysis

2-Methoxyphenalen-1-one is an oil-type compound . It has a molecular weight of 210.23 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Synthesis and Natural Products

2-Methoxyphenalen-1-one, as a subunit in natural products, has been synthesized for use in studying natural phenalenone-type compounds. This synthesis is significant in the context of phytoalexins and natural products from the Haemodoraceae family, providing insights into plant defense mechanisms and natural product chemistry. For instance, it has been synthesized starting from 2-methoxynaphthalene, using a series of chemical reactions including Heck–Fujiwara coupling and Friedel–Crafts acylation (Nanclares et al., 2008). Another study reported the synthesis of 8-phenylphenalenones, derivatives of 2-methoxyphenalen-1-one, from Eichhornia crassipes (water hyacinth), showcasing the potential of this compound in understanding plant-derived phenalenones (Ospina et al., 2016).

Phytoalexins and Antifungal Properties

Phytoalexins, which are substances produced by plants in response to pathogen attack, include compounds structurally related to 2-methoxyphenalen-1-one. For example, phenylphenalenone-type phytoalexins isolated from the peel of unripe Musa acuminata fruit showed significant antifungal properties, indicating the potential use of 2-methoxyphenalen-1-one derivatives in plant protection and antifungal research (Kamo et al., 1998).

Biochemistry and Medical Technology

1-Methoxy-5-methylphenazinium methyl sulfate, a compound related to 2-methoxyphenalen-1-one, has been studied for its electron transfer properties, indicating potential applications in biochemistry and medical technology. Its stability and efficiency in mediating electron transfer between various electron acceptors make it a valuable tool in biochemical assays and research (Hisada & Yagi, 1977).

Antitumor and Antiangiogenic Properties

The 2-methoxyestradiol, a structurally related compound, has shown potential in cancer research, particularly in its ability to radiosensitize colon carcinoma cells and inhibit angiogenesis. This suggests the possible relevance of 2-methoxyphenalen-1-one derivatives in developing new cancer therapies (Zou et al., 2006).

Pyrolysis and Biomass Studies

Methoxyphenols, including derivatives of 2-methoxyphenalen-1-one, have been used as proxies for terrestrial biomass in studies involving the pyrolysis of lignin. This research is crucial for understanding the chemical changes in lignin during hydrothermal alteration and has implications in bioenergy and environmental studies (Vane & Abbott, 1999).

Safety And Hazards

The safety and hazards of 2-Methoxyphenalen-1-one are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

2-methoxyphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-16-12-8-10-6-2-4-9-5-3-7-11(13(9)10)14(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZHCYXNNGLTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenalen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
F Otálvaro, J Nanclares, LE Vásquez… - Journal of natural …, 2007 - ACS Publications
… As far as we know, only one related compound of that type has been reported for plants, namely, 4-hydroxy-2-methoxyphenalen-1-one, which was previously isolated from Strelitzia …
Number of citations: 88 pubs.acs.org
T Kamo, N Kato, N Hirai, M TSUDA… - Bioscience …, 1998 - academic.oup.com
… -1-one (12), 9-(3',4'-dimethoxyphenyl)-2-methoxyphenalen-1-one (13) and 9-(4'-hydroxyphenyl)-2-methoxyphenalen-1-one (14). The ratios of the relative intensities of the [M] */IM–HỊ * …
Number of citations: 78 academic.oup.com
Z Sheng, H Dai, S Pan, H Wang, Y Hu, W Ma - Molecules, 2014 - mdpi.com
… 9-(4ꞌ-hydroxyphenyl)-2-methoxyphenalen-1-one (5), were isolated from … )-2-methoxyphenalen-1-one showed excellent α-… 9-(4ꞌ-hydroxyphenyl)-2-methoxyphenalen-1-one have great …
Number of citations: 75 www.mdpi.com
D Hölscher, B Schneider - Journal of Natural Products, 2000 - ACS Publications
… A novel compound, 4-hydroxy-2-methoxyphenalen-1-one (1), was also found in the CHCl 3 … of this new compound as 4-hydroxy-2-methoxyphenalen-1-one (1), representing the first …
Number of citations: 54 pubs.acs.org
L Jiang, B Zhang, Y Wang, J Sun, X Ma… - Natural Product …, 2021 - Taylor & Francis
… Notably,4-(4′-hydroxyphenyl)-2-methoxyphenalen-1-one (7), 2-phenylnaphthalic anhydride (8), 1,7-bis(4-hydroxyphenyl)hepta-4(E), 6(E)-dien-3-one (9) exhibited potential inhibitory …
Number of citations: 9 www.tandfonline.com
JC Del Rio, J Jiménez-Barbero… - Journal of agricultural …, 2006 - ACS Publications
A series of phenylphenalenone type compounds, known to play a role as phytoalexins in plants of the Musaceae family, have been identified for the first time in the leaf fibers of abaca (…
Number of citations: 25 pubs.acs.org
JC Río Andrade, J Jiménez-Barbero, MI Chávez Uribe… - 2006 - digital.csic.es
A series of phenylphenalenone–type compounds, known to play a role as phytoalexins in plants of the Musaceae family, have been identified for the first time in the leaf fibers of abaca (…
Number of citations: 0 digital.csic.es
K Jitsaeng - 2009 - pure.mpg.de
Zingiberaceae (ginger family) is one of the most frequently studied monocotyledon plant families due to its members’ medicinal properties. Phytochemical studies of Zingiberaceae …
Number of citations: 0 pure.mpg.de
K Jitsaeng, B Schneider - Phytochemistry Letters, 2010 - Elsevier
In vitro plants of Musa acuminata (AAA) “Cavendish” challenged with the non-pathogenic yeast strain Sporobolomyces salmonicolor resulted in the induction of a large number of …
Number of citations: 21 www.sciencedirect.com
H Matsumoto, S Ando, E Yoshimoto… - Oncology …, 2022 - spandidos-publications.com
… As for active components obtained from rhizomes of MB, three known compounds 4-(4′-hydroxyphenyl)-2-methoxyphenalen-1-one, 2-phenyl-naphthalic anhydride, and 1,7-bis(4-…
Number of citations: 2 www.spandidos-publications.com

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